Urea, N-((methylnitrosoamino)methyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-nitrosourea typically involves the reaction of methylamine with nitrous acid. This reaction results in the formation of the nitrosamine group attached to the urea molecule. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N-methyl-N-nitrosourea involves similar synthetic routes but on a larger scale. The process often includes the use of automated systems to control the reaction conditions, ensuring consistency and safety. The final product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of N-methyl-N-nitrosourea include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl groups (methyl, ethyl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of nitroso oxides, while reduction may yield amines or other reduced compounds .
Scientific Research Applications
N-methyl-N-nitrosourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. These intermediates can cause DNA methylation, leading to mutations and potentially carcinogenic effects. The compound targets specific molecular pathways, including those involved in DNA repair and replication .
Comparison with Similar Compounds
N-methyl-N-nitrosourea is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
N-nitrosoureas: Such as carmustine and lomustine, which are also used in cancer research and treatment.
N-nitrosamines: Such as N-nitrosodimethylamine, which are known for their carcinogenic properties.
N-nitrosocarbamates: Which have similar reactivity but different applications.
N-methyl-N-nitrosourea stands out due to its specific applications in DNA methylation studies and its potential use in developing chemotherapeutic agents .
Properties
CAS No. |
61540-18-9 |
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Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
[methyl(nitroso)amino]methylurea |
InChI |
InChI=1S/C3H8N4O2/c1-7(6-9)2-5-3(4)8/h2H2,1H3,(H3,4,5,8) |
InChI Key |
KAQKPHPJJSPSQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CNC(=O)N)N=O |
Origin of Product |
United States |
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